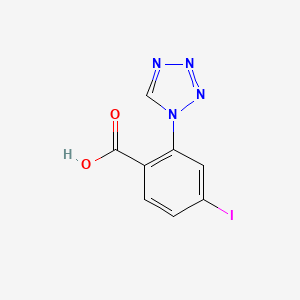

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C8H5IN4O2 It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a tetrazole ring at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid typically involves the introduction of the iodine and tetrazole groups onto the benzoic acid core. One common method involves the iodination of 2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form biaryl structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the tetrazole ring.

Coupling: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, can be employed to form biaryl compounds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(1H-1,2,3,4-tetrazol-1-yl)-4-azidobenzoic acid, while a Suzuki coupling reaction would produce a biaryl compound with the tetrazole and benzoic acid moieties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various tetrazole compounds, 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid demonstrated notable activity against specific bacterial strains. The presence of the iodide group enhances the compound's lipophilicity, which is crucial for cellular membrane penetration .

Anticancer Properties

The anticancer potential of tetrazole-containing compounds has been a focus of numerous studies. For instance, derivatives of this compound have been synthesized and tested for their ability to inhibit tumor cell proliferation. Preliminary results suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species generation .

Materials Science

Polymeric Composites

In materials science, this compound is utilized as a building block for polymeric composites. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength. The compound's ability to form hydrogen bonds contributes to improved interfacial adhesion within the composite materials .

Nanostructured Materials

The synthesis of nanostructured materials using this compound has been explored for applications in sensors and catalysis. The compound's functional groups facilitate the formation of nanostructures that exhibit high surface area and reactivity. These properties are particularly valuable in catalytic processes where increased surface interaction is beneficial .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound has been employed as a derivatizing agent in chromatography. Its unique structure allows for the effective separation and detection of various analytes in complex mixtures. Studies have shown that this compound improves the resolution and sensitivity of chromatographic techniques such as HPLC and GC-MS .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Medicinal Chemistry | Demonstrated significant antibacterial effects against E. coli and S. aureus strains. |

| Investigation of Anticancer Properties | Medicinal Chemistry | Induced apoptosis in breast cancer cell lines through ROS generation pathways. |

| Development of Polymeric Composites | Materials Science | Enhanced mechanical properties and thermal stability compared to control samples without the compound. |

| Utilization in Chromatography | Analytical Chemistry | Improved detection limits and resolution in HPLC analyses of environmental samples. |

Mecanismo De Acción

The mechanism of action of 4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites on proteins and modulate their activity.

Comparación Con Compuestos Similares

Similar Compounds

5-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with the iodine atom at the 5-position.

4-bromo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid: Similar structure but with a bromine atom instead of iodine.

4-iodobenzoic acid: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.

Uniqueness

4-iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is unique due to the presence of both the iodine atom and the tetrazole ring

Actividad Biológica

4-Iodo-2-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid is a compound of interest due to its potential biological activities. The incorporation of the tetrazole ring is known to enhance the pharmacological properties of various compounds, making them suitable for medicinal applications. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of iodo-substituted benzoic acid with tetrazole derivatives. This method allows for the introduction of the tetrazole moiety, which is crucial for the biological activity of the compound.

Antimicrobial Activity

Research has indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, studies have shown that related tetrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi. The mechanism often involves disruption of microbial cell membranes and interference with metabolic pathways.

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress in biological systems. In particular, a study highlighted that certain tetrazole derivatives exhibited notable antioxidant activity compared to standard antioxidants like quercetin .

Anti-inflammatory Properties

The anti-inflammatory effects of tetrazole-containing compounds have been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The potential application in treating inflammatory diseases makes this class of compounds particularly valuable.

Case Studies

- Antimicrobial Evaluation : A comparative study assessed the antimicrobial efficacy of various tetrazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Antioxidant Activity Assessment : In a recent study focusing on antioxidant properties, this compound was tested using DPPH and ABTS assays. The compound demonstrated a dose-dependent scavenging effect on free radicals, suggesting its potential as a natural antioxidant agent.

Data Tables

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µM) |

|---|---|---|

| 4-Iodo-2-(1H-tetrazol-1-yl)benzoic acid | 32 (E. coli), 16 (S. aureus) | 45 ± 3.5 |

| Related Tetrazole Derivative | 64 (E. coli), 32 (S. aureus) | 50 ± 4.0 |

Propiedades

IUPAC Name |

4-iodo-2-(tetrazol-1-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN4O2/c9-5-1-2-6(8(14)15)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFNGILWJMASGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)N2C=NN=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.